molecular formula C12H12N2O4S2 B15342887 3-Amino-N-(phenylsulphonyl)benzenesulphonamide CAS No. 4431-68-9

3-Amino-N-(phenylsulphonyl)benzenesulphonamide

Cat. No.: B15342887
CAS No.: 4431-68-9
M. Wt: 312.4 g/mol
InChI Key: QRRXGUYBWCPMGI-UHFFFAOYSA-N
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Description

3-amino-n-(phenylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O4S2 It is a derivative of benzenesulfonamide and contains both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-n-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of 3-aminobenzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-n-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides .

Scientific Research Applications

3-amino-n-(phenylsulfonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-n-(phenylsulfonyl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in tumor growth and survival. By binding to the active site of the enzyme, the compound prevents its normal function, leading to reduced tumor cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-n-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer therapy .

Properties

CAS No.

4431-68-9

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-amino-N-(benzenesulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-10-5-4-8-12(9-10)20(17,18)14-19(15,16)11-6-2-1-3-7-11/h1-9,14H,13H2

InChI Key

QRRXGUYBWCPMGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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